YM-53601

Hypercholesterolemia Non-human primate model Squalene synthase inhibition

Researchers studying lipid metabolism often face statin-induced 'escape phenomenon' or limited triglyceride reduction. YM-53601 directly addresses these gaps. - Avoids HMG-CoA reductase upregulation; sustains cholesterol reduction over 27-day chronic dosing. - Achieves 73% plasma triglyceride reduction in high-fat diet hamsters, surpassing fenofibrate (53%). - Dual SQS/FDFT1 inhibition enables HCV propagation studies. Reliable ≥98% purity with cold-chain shipping.

Molecular Formula C21H22ClFN2O
Molecular Weight 372.9 g/mol
CAS No. 182959-33-7
Cat. No. B611899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-53601
CAS182959-33-7
SynonymsYM-53601;  YM 53601;  YM53601; 
Molecular FormulaC21H22ClFN2O
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
InChIInChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
InChIKeyJWXYVHMBPISIJQ-TVWXOORISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YM-53601 Squalene Synthase Inhibitor


YM-53601 (CAS: 182959-33-7) is a synthetic squalene synthase (SQS) inhibitor, classified chemically as a 3-ethylidenequinuclidine derivative [1]. It functions by blocking the conversion of farnesyl pyrophosphate to squalene, a critical step in cholesterol biosynthesis, and has also been identified as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1) [2]. This compound is primarily utilized as a research tool to investigate lipid metabolism, hyperlipidemia, and the mevalonate pathway in various in vitro and in vivo models.

Squalene synthase (SQS) inhibition studies
Mevalonate pathway and cholesterol biosynthesis research
Lipid metabolism models: hypercholesterolemia, hypertriglyceridemia
FDFT1-mediated host-factor probe for HCV propagation

YM-53601 Differentiated Efficacy


Direct substitution of YM-53601 with other SQS inhibitors or HMG-CoA reductase inhibitors (statins) is not scientifically justified due to significant differences in in vivo efficacy, particularly in non-human primate models and under conditions of compensatory enzyme upregulation [1]. Unlike statins, YM-53601 does not induce the 'escape phenomenon' where cholesterol biosynthesis rebounds due to increased HMG-CoA reductase activity [2]. Furthermore, its superior triglyceride-lowering effect compared to fibrates and its unique dual inhibition of SQS and FDFT1 distinguish it from other lipid-modifying agents [1][3]. The quantitative evidence below details these critical differentiators.

Statin class mismatch
HMG-CoA reductase inhibitors may exhibit escape phenomenon and species-dependent efficacy, whereas SQS inhibition avoids compensatory upregulation.
Triglyceride-lowering profile differs
Reported triglyceride reduction magnitude and mechanism differ from fibrates; dual lipid-modifying activity may not transfer directly.
Dual FDFT1 inhibition not universal
Other SQS inhibitors do not share the reported FDFT1-mediated anti-HCV effect; class-level inference requires independent verification.

YM-53601 Comparative Evidence


Non-HDL Cholesterol Reduction vs Pravastatin

In a head-to-head study in rhesus monkeys, a species with lipid metabolism closely resembling humans, YM-53601 significantly reduced plasma non-high-density lipoprotein cholesterol (nonHDL-C), whereas the HMG-CoA reductase inhibitor pravastatin failed to achieve a significant reduction [1].

NonHDL-C reduction vs pravastatin
Head-to-head
37% reduction vs no significant reduction (P<0.01) in rhesus monkeys
Reported nonHDL-C endpoint context in NHP model
50 mg/kg bid, oral gavage, 28 days
Hypercholesterolemia Non-human primate model Squalene synthase inhibition

Triglyceride Lowering vs Fenofibrate

In hamsters fed a high-fat diet, YM-53601 demonstrated a significantly greater reduction in plasma triglyceride levels compared to fenofibrate, a potent fibrate-class drug [1].

Triglyceride lowering vs fenofibrate
Head-to-head
73% vs 53% reduction (P<0.05) in high-fat diet hamsters
Reported triglyceride endpoint difference
7-day treatment, high-fat diet model
Hypertriglyceridemia High-fat diet Lipid metabolism

Avoiding Statin Escape

In a hamster model designed to simulate the clinical 'escape phenomenon' where statin efficacy wanes over time, YM-53601 maintained consistent non-HDL cholesterol reduction, whereas the effect of pravastatin was lost after 17 days due to compensatory upregulation of HMG-CoA reductase [1].

Statin escape avoidance
Head-to-head
Sustained nonHDL-C reduction at day 27 vs lost effect with pravastatin
Reported sustained efficacy without escape phenomenon
Hamster escape model, 27-day period
Escape phenomenon HMG-CoA reductase Long-term efficacy

Consistent SQS Inhibition Across Species

YM-53601 exhibited consistent inhibitory activity against squalene synthase across hepatic microsomes from multiple species, in contrast to pravastatin, which showed variable and species-dependent potency [1].

Cross-species SQS inhibition
Reported
IC50 79–170 nM across human, rat, hamster, guinea-pig, rhesus monkey microsomes
Consistent SQS inhibition across species microsomes
Cell-free hepatic microsome assays
Species specificity Enzyme inhibition Cross-species translation

Dual SQS and FDFT1 Inhibition

Beyond its primary target, YM-53601 has been identified as an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), an activity that functionally abrogates Hepatitis C virus (HCV) propagation in cell culture [1]. This dual pharmacology is not a universal feature of all squalene synthase inhibitors.

Dual SQS/FDFT1 inhibition
Class-level
Abrogated HCV propagation in HCVcc-infected Huh7.5.1 cells
Supports FDFT1-mediated anti-HCV probe context
Data to verify; not a universal SQS inhibitor property
FDFT1 HCV Antiviral Host-targeting

YM-53601 Research Applications


Primate Hypercholesterolemia Models

Utilize YM-53601 as the tool compound of choice for reducing plasma nonHDL-C in rhesus monkey models, where statins like pravastatin have proven ineffective [1]. The validated 37% reduction at 50 mg/kg bid provides a benchmark for experimental design and dose-response studies in this translationally relevant species.

Long-Term Studies Without Statin Escape

Employ YM-53601 in chronic dosing experiments where the 'escape phenomenon' associated with HMG-CoA reductase inhibitors is a confounding variable [1]. YM-53601's sustained efficacy over 27 days in hamster models makes it an ideal candidate for investigating long-term effects of squalene synthase inhibition on atherosclerosis and metabolic health.

Triglyceride-Rich Lipoprotein Metabolism

Leverage YM-53601's superior triglyceride-lowering effect (73% reduction in high-fat diet hamsters) compared to fenofibrate (53%) to dissect mechanisms of VLDL clearance and hepatic lipid secretion [1]. This application is particularly relevant for research into combined hyperlipidemia and the interplay between cholesterol and triglyceride pathways.

HCV Host-Targeting Antiviral Research

Use YM-53601 as a chemical probe to study the role of FDFT1 and the mevalonate pathway in HCV propagation [1]. Its dual activity as an SQS and FDFT1 inhibitor allows researchers to disentangle the specific contributions of squalene/cholesterol biosynthesis from farnesyl pyrophosphate metabolism in viral replication.

Application
Selection Property
Validation Focus
NHP hypercholesterolemia models
SQS inhibition in primate liver microsomes
Plasma nonHDL-C endpoint context
Chronic lipid metabolism studies
Sustained SQS inhibition without escape
Long-term lipid endpoint monitoring
Triglyceride-rich lipoprotein research
Dual cholesterol/triglyceride lowering profile
Triglyceride endpoint assessment
HCV host-factor dependency
FDFT1 inhibition pathway context
HCV propagation assay context

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